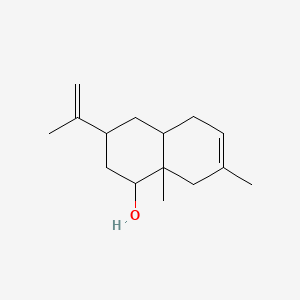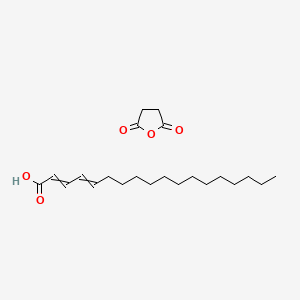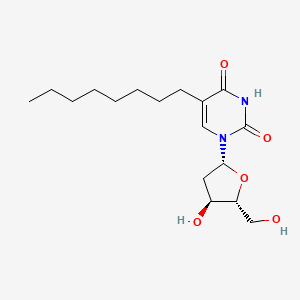
N,N-Dimethyl-N'-(2,4,6-trimethyl-3-pyridyl)formamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol It is known for its unique structure, which includes a pyridine ring substituted with three methyl groups and a formamidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine typically involves the reaction of 2,4,6-trimethylpyridine with dimethylformamide dimethyl acetal under specific conditions . The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the formamidine group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques like automated reactors and real-time monitoring to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The formamidine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted formamidines.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-N’-(2,4,6-trimethylpyridin-3-yl)imidoformamide
- 2,4,6-Trimethylaniline
- N,N,N’-Trimethylethylenediamine
Uniqueness
N,N-Dimethyl-N’-(2,4,6-trimethyl-3-pyridyl)formamidine is unique due to its specific substitution pattern on the pyridine ring and the presence of the formamidine group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
93841-29-3 |
|---|---|
Molekularformel |
C11H17N3 |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-(2,4,6-trimethylpyridin-3-yl)methanimidamide |
InChI |
InChI=1S/C11H17N3/c1-8-6-9(2)13-10(3)11(8)12-7-14(4)5/h6-7H,1-5H3 |
InChI-Schlüssel |
BQHMTYOLQNZWLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1N=CN(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


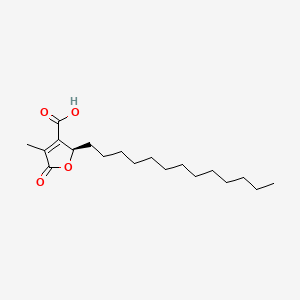
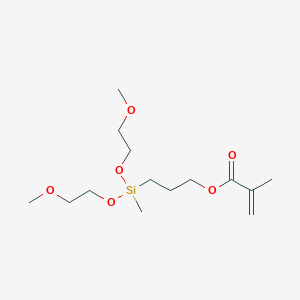
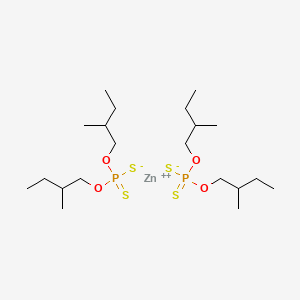
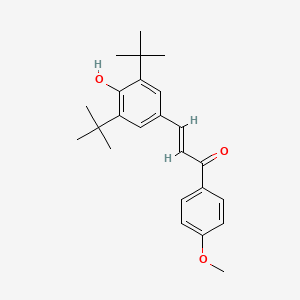
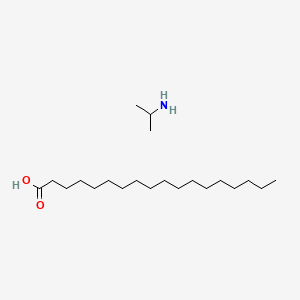
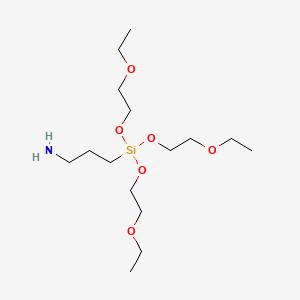


![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)

